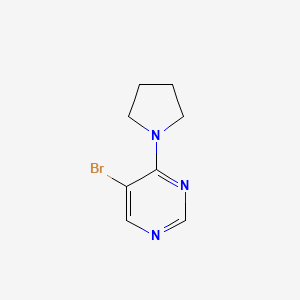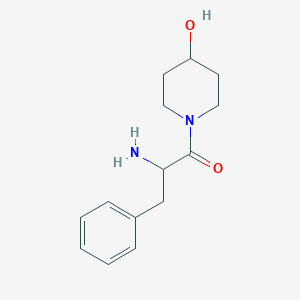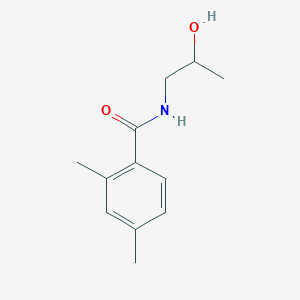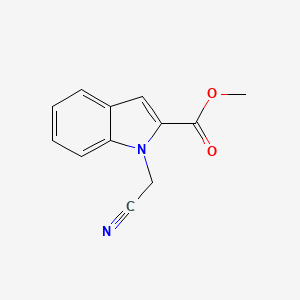
5-Bromo-4-pyrrolidin-1-ylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-pyrrolidin-1-ylpyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that contains a pyrrolidine ring attached to the nitrogen atom at position 4.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-pyrrolidin-1-ylpyrimidine involves the inhibition of protein kinases, which are enzymes that play a crucial role in the regulation of various cellular processes such as cell growth, differentiation, and apoptosis. This compound binds to the ATP-binding site of protein kinases, thereby preventing the phosphorylation of downstream targets and ultimately leading to the inhibition of cell proliferation.
Biochemical and Physiological Effects
5-Bromo-4-pyrrolidin-1-ylpyrimidine has been shown to exhibit potent inhibitory activity against several protein kinases such as CDK2, CDK5, and GSK3β. This compound has also been found to induce cell cycle arrest and apoptosis in various cancer cell lines. Additionally, 5-Bromo-4-pyrrolidin-1-ylpyrimidine has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-Bromo-4-pyrrolidin-1-ylpyrimidine in lab experiments is its potent inhibitory activity against several protein kinases, making it a valuable tool for studying the role of protein kinases in various cellular processes. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for the research on 5-Bromo-4-pyrrolidin-1-ylpyrimidine. One of the most promising directions is the development of novel kinase inhibitors based on the structure of this compound. Additionally, further studies are needed to elucidate the mechanism of action of 5-Bromo-4-pyrrolidin-1-ylpyrimidine and its potential applications in various fields such as cancer therapy and inflammation. Finally, the development of new synthetic methods for the preparation of this compound could also be an interesting area of research.
Conclusion
In conclusion, 5-Bromo-4-pyrrolidin-1-ylpyrimidine is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of 5-Bromo-4-pyrrolidin-1-ylpyrimidine in various fields.
Métodos De Síntesis
The synthesis of 5-Bromo-4-pyrrolidin-1-ylpyrimidine is a multi-step process that involves the reaction of pyrimidine with various reagents. One of the most common methods for synthesizing this compound is the reaction of 4-chloro-5-bromopyrimidine with pyrrolidine in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography to obtain pure 5-Bromo-4-pyrrolidin-1-ylpyrimidine.
Aplicaciones Científicas De Investigación
5-Bromo-4-pyrrolidin-1-ylpyrimidine has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. This compound has been found to exhibit potent inhibitory activity against several protein kinases, making it a promising candidate for the development of kinase inhibitors. Additionally, 5-Bromo-4-pyrrolidin-1-ylpyrimidine has been used as a building block for the synthesis of various compounds with potential biological activity.
Propiedades
IUPAC Name |
5-bromo-4-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3/c9-7-5-10-6-11-8(7)12-3-1-2-4-12/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGCAXZBXLYWGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-pyrrolidin-1-ylpyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate](/img/structure/B7479785.png)



![1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7479806.png)

![N-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B7479818.png)
![ethyl (Z)-2-cyano-3-[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7479836.png)

![1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone](/img/structure/B7479848.png)


![N-[1-(4-chlorophenyl)propyl]acetamide](/img/structure/B7479882.png)
